molecular formula C8H7BrClNO2 B3043739 Methyl 4-amino-3-bromo-5-chlorobenzoate CAS No. 914636-88-7

Methyl 4-amino-3-bromo-5-chlorobenzoate

Cat. No.: B3043739
CAS No.: 914636-88-7
M. Wt: 264.5 g/mol
InChI Key: TYJRRVAUVDDHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-bromo-5-chlorobenzoate is an organic compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.51 g/mol It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a bromine atom, and a chlorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-bromo-5-chlorobenzoate typically involves the esterification of 4-amino-3-bromo-5-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, and esterification steps, followed by purification through recrystallization or chromatography to achieve the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzoates with different nucleophiles.

    Reduction: Conversion of nitro groups to amino groups.

    Oxidation: Conversion of amino groups to nitro groups.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (bromine and chlorine) and electron-donating groups (amino) on the benzene ring allows the compound to participate in various biochemical pathways. These interactions can lead to the inhibition or activation of specific enzymes, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-bromo-5-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with an amino group. This combination of substituents provides the compound with distinct chemical reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 4-amino-3-bromo-5-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJRRVAUVDDHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-bromo-5-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-bromo-5-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-3-bromo-5-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-3-bromo-5-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-3-bromo-5-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-3-bromo-5-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.